molecular formula C13H18N2O3 B7458819 Ethyl 3-(propylcarbamoylamino)benzoate

Ethyl 3-(propylcarbamoylamino)benzoate

Cat. No.: B7458819
M. Wt: 250.29 g/mol
InChI Key: PTXILVZVTBQRPF-UHFFFAOYSA-N
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Description

Ethyl 3-(propylcarbamoylamino)benzoate is a benzoic acid derivative featuring a urea-functionalized propyl group (propylcarbamoylamino) at the 3-position of the aromatic ring, esterified with an ethyl group. This compound is structurally characterized by its dual functionalization: the ester group at the para position relative to the urea moiety introduces distinct electronic and steric effects.

Properties

IUPAC Name

ethyl 3-(propylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-8-14-13(17)15-11-7-5-6-10(9-11)12(16)18-4-2/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXILVZVTBQRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 3-position substitution distinguishes Ethyl 3-(propylcarbamoylamino)benzoate from common ethyl benzoate derivatives. For example:

  • Ethyl 4-substituted analogs (e.g., Ethyl 4-fluorobenzoate, Ethyl 4-cyanobenzoate) in exhibit electron-withdrawing groups (EWGs) at the para position, which enhance ester hydrolysis rates and alter solubility. In contrast, the 3-position urea group in the target compound introduces steric bulk and hydrogen-bond donor/acceptor sites, likely reducing hydrolysis kinetics but improving intermolecular interactions .
  • Ethyl 4-(phenethylamino)benzoate derivatives (e.g., I-6230, I-6232 in ) feature amino-linked aromatic or heterocyclic groups (e.g., pyridazine, isoxazole) at the para position. These compounds prioritize π-π stacking and dipole interactions, whereas the 3-urea substituent in the target compound may favor stronger hydrogen bonding with biological targets .

Functional Group Comparisons

Table 1: Key Structural Features of Selected Analogs
Compound Name Substituent Position Functional Group Key Properties/Applications
This compound 3 Urea (propylcarbamoylamino) Potential H-bonding, moderate lipophilicity
I-6230 () 4 Pyridazine-phenethylamino Heterocyclic interaction, antiviral activity
Ethyl 4-cyanobenzoate () 4 Cyano (EWG) Enhanced hydrolysis, electronics
Ethyl 4-hydroxy-3-iodobenzoate () 3, 4 Hydroxy, iodo (EWG, heavy atom) Radiopacity, coordination chemistry

Physicochemical and Reactivity Trends

  • Solubility: Urea groups typically enhance water solubility due to hydrogen bonding. However, the propyl chain in the target compound may counteract this by increasing hydrophobicity. Para-substituted EWGs (e.g., cyano in Ethyl 4-cyanobenzoate) reduce solubility in polar solvents .
  • Conversely, para-substituted EWGs accelerate ester hydrolysis compared to meta-substituted derivatives .

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